2-(4-tert-butylphenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
Morpholino-1,3-oxazole-4-carbonitriles represent a class of compounds that have garnered attention in synthetic organic chemistry for their versatile applications and interesting reaction profiles. These compounds often serve as key intermediates in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of morpholino-1,3-oxazole-4-carbonitriles typically involves the interaction of morpholine with substituted 1,3-oxazole-4-carbonitriles. For example, the interaction of 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile with hydrazine hydrate leads to the formation of recyclization products with significant synthetic value (Chumachenko et al., 2014). This showcases the reactivity of the oxazole ring and the role of morpholine in facilitating novel transformations.
Molecular Structure Analysis
The molecular structure of related compounds, like indazole derivatives synthesized from morpholine, has been elucidated through spectroscopic methods and single-crystal X-ray analysis. These studies provide insights into the bond lengths, angles, and overall conformation of the molecules, which are essential for understanding their chemical behavior and interaction with biological targets (Lu et al., 2020).
Chemical Reactions and Properties
Morpholino-1,3-oxazole-4-carbonitriles undergo various chemical reactions that highlight their reactivity and potential for further functionalization. For instance, their interaction with hydrazine hydrate can lead to recyclization products with different structural motifs, depending on the substituents present on the oxazole ring. These reactions are crucial for the synthesis of compounds with diverse biological activities (Chumachenko et al., 2015).
properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-18(2,3)14-6-4-13(5-7-14)16-20-15(12-19)17(23-16)21-8-10-22-11-9-21/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGUIRSAXWIHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile |
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